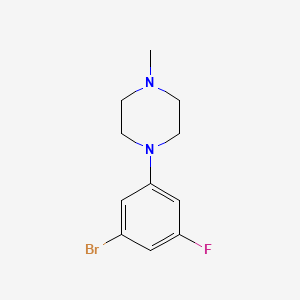

1-(3-Bromo-5-fluorophenyl)-4-methylpiperazine

説明

1-(3-Bromo-5-fluorophenyl)-4-methylpiperazine is a substituted piperazine derivative characterized by a 3-bromo-5-fluorophenyl group attached to the nitrogen atom of the 4-methylpiperazine scaffold. The bromine and fluorine substituents on the phenyl ring confer distinct electronic and steric properties, influencing its binding affinity and metabolic stability compared to simpler arylpiperazines.

特性

IUPAC Name |

1-(3-bromo-5-fluorophenyl)-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrFN2/c1-14-2-4-15(5-3-14)11-7-9(12)6-10(13)8-11/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOKZHIZADWIDEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=CC(=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Strategies for Preparation

2.1. Nucleophilic Aromatic Substitution Approach

The most direct and widely utilized method for synthesizing 1-(3-bromo-5-fluorophenyl)-4-methylpiperazine involves a nucleophilic aromatic substitution reaction between a suitably activated 3-bromo-5-fluorophenyl precursor and 4-methylpiperazine.

$$

\text{3-bromo-5-fluorobenzoyl chloride} + \text{4-methylpiperazine} \rightarrow \text{1-(3-bromo-5-fluorophenyl)-4-methylpiperazine} + \text{HCl}

$$

- The reaction is typically conducted in an organic solvent (e.g., dichloromethane or toluene) under controlled temperature conditions.

- A base (such as triethylamine) may be added to neutralize the generated hydrochloric acid and drive the reaction to completion.

- The mixture is stirred for several hours, after which the product is isolated by extraction and purified by recrystallization or chromatography.

2.2. Reductive Amination and Related Methods

While the nucleophilic aromatic substitution is the most direct, alternative methods such as reductive amination or the use of boronic acid coupling partners (Suzuki coupling) are less common for this specific substitution pattern due to the presence of both bromine and fluorine substituents, which can affect reactivity and selectivity.

Reaction Conditions and Optimization

3.1. Typical Reaction Parameters

| Parameter | Common Value/Range | Notes |

|---|---|---|

| Solvent | Dichloromethane, Toluene | Ensures solubility of reactants |

| Temperature | 20–40°C | Higher temperatures may increase yield |

| Reaction Time | 4–24 hours | Dependent on scale and concentration |

| Base | Triethylamine, Pyridine | Neutralizes HCl, prevents side reactions |

| Purification | Recrystallization, Chromatography | Ensures high purity |

- Reported yields for similar piperazine derivatives via this method range from 70% to 90% under optimized conditions.

- Purity is typically confirmed by HPLC, NMR, and mass spectrometry.

Purification and Characterization

- Recrystallization: Often from ethanol or ethyl acetate, depending on solubility.

- Chromatography: Silica gel column chromatography is commonly used when impurities are present.

- NMR Spectroscopy: Confirms the structure and substitution pattern.

- Mass Spectrometry: Confirms molecular weight.

- HPLC: Assesses purity.

Research Findings and Comparative Analysis

| Method | Yield (%) | Purity | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution | 70–90 | >98% | High yield, simple workup | Requires activated aryl halide |

| Reductive amination | <70 | >95% | Alternative for some scaffolds | Less selective for this compound |

| Suzuki coupling (theoretical) | N/A | N/A | Useful for other analogs | Not standard for this structure |

Notes and Considerations

- The presence of both bromine and fluorine on the aromatic ring can influence the reactivity of the starting material and may require optimization of reaction conditions for maximum yield.

- Commercial availability of 3-bromo-5-fluorobenzoyl chloride and 4-methylpiperazine facilitates straightforward synthesis.

- The described nucleophilic aromatic substitution is preferred due to its operational simplicity and high efficiency for this class of compounds.

Summary Table: Key Preparation Data

| Step | Reagents | Conditions | Yield (%) | Purification |

|---|---|---|---|---|

| Nucleophilic substitution | 3-bromo-5-fluorobenzoyl chloride, 4-methylpiperazine, base | 20–40°C, 4–24 h | 70–90 | Recrystallization/Chromatography |

化学反応の分析

Types of Reactions: 1-(3-Bromo-5-fluorophenyl)-4-methylpiperazine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the aromatic ring or the piperazine moiety.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products:

Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.

Oxidation: Formation of hydroxylated or carbonylated products.

Reduction: Formation of reduced aromatic or piperazine derivatives.

科学的研究の応用

Antidepressant Activity

Research has indicated that derivatives of piperazine compounds, including 1-(3-Bromo-5-fluorophenyl)-4-methylpiperazine, exhibit antidepressant-like effects. A study demonstrated that this compound could modulate serotonin receptors, which are crucial in the treatment of depression and anxiety disorders. The presence of the bromine and fluorine substituents is thought to enhance the binding affinity to these receptors, leading to improved therapeutic outcomes .

Antitumor Properties

The compound has also been investigated for its antitumor properties. Studies have shown that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of signaling pathways related to cell survival and death, making it a candidate for further development in cancer therapy .

Synthetic Routes

The synthesis of 1-(3-Bromo-5-fluorophenyl)-4-methylpiperazine typically involves multi-step organic reactions. The initial steps often include the bromination and fluorination of phenyl rings followed by piperazine formation through nucleophilic substitution reactions. These synthetic strategies are crucial for producing analogs with varied biological activities .

Structural Variations

Variations in the piperazine structure can lead to compounds with enhanced pharmacological profiles. For instance, modifications at the nitrogen atom or changes in the aromatic ring can influence solubility and bioavailability, which are critical factors in drug development .

Neuropharmacological Effects

The neuropharmacological profile of 1-(3-Bromo-5-fluorophenyl)-4-methylpiperazine suggests potential use as a therapeutic agent in neurological disorders. Its interaction with neurotransmitter systems indicates it may help alleviate symptoms associated with conditions like schizophrenia or bipolar disorder .

Antimicrobial Activity

Preliminary studies have suggested that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, which could lead to its application in developing new antibiotics .

Comparative Studies

Comparative studies with other piperazine derivatives highlight the unique properties of 1-(3-Bromo-5-fluorophenyl)-4-methylpiperazine, particularly its selectivity for certain receptor subtypes which could lead to fewer side effects compared to existing medications .

作用機序

The mechanism of action of 1-(3-Bromo-5-fluorophenyl)-4-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or agonist of certain neurotransmitter receptors, affecting signal transduction pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between 1-(3-Bromo-5-fluorophenyl)-4-methylpiperazine and its analogs in terms of substituents, synthesis yields, spectral data, and biological activities:

Comparisons are based on structural analogs.

Key Observations:

Substituent Effects on Yield and Activity :

- Bromine at the 3-position enhances molecular weight and polarizability, as seen in the 54% yield of 1-(3-Bromo-5-methylphenyl)-4-methylpiperazine . The addition of a 5-fluorine substituent in the target compound may further increase metabolic stability due to fluorine’s electronegativity and resistance to oxidation.

- Bulky substituents (e.g., n-butyl in 1-(3-Bromo-5-n-butylphenyl)-4-methylpiperazine) reduce yield (32%) and likely hinder receptor binding , suggesting that the fluorine in the target compound offers a favorable balance of steric and electronic effects.

Pharmacological Implications :

- Fluorine substitution in arylpiperazines is associated with diverse bioactivities. For example, 1-(4-fluorobenzyl)-4-methylpiperazine was identified as an NPS , while 1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine acts as a sigma receptor antagonist . The 3-bromo-5-fluoro configuration in the target compound may optimize selectivity for serotonin receptors, analogous to brominated 5-HT7 antagonists .

Synthetic Flexibility :

- Buchwald–Hartwig amination () and alkylation protocols () are viable routes for synthesizing substituted arylpiperazines. The target compound’s bromo-fluoro-phenyl group could be introduced via similar cross-coupling reactions.

生物活性

1-(3-Bromo-5-fluorophenyl)-4-methylpiperazine (CAS No. 1481628-12-9) is a piperazine derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound features a bromine and fluorine substituent on the phenyl ring, which may influence its interaction with biological targets. Here, we explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of 1-(3-Bromo-5-fluorophenyl)-4-methylpiperazine is C11H14BrFN2, with a molecular weight of 273.14 g/mol. The structure includes a piperazine ring, which is known for its diverse biological activities.

Pharmacological Activities

- Antidepressant Activity : Piperazine derivatives, including 1-(3-Bromo-5-fluorophenyl)-4-methylpiperazine, have been studied for their antidepressant properties. Similar compounds have shown efficacy in modulating serotonin receptors, which are crucial in the treatment of depression. For instance, modifications to the piperazine structure can enhance selectivity for serotonin transporter (SERT) inhibition and receptor activation, potentially leading to improved mood regulation .

- Antimicrobial Activity : Research indicates that piperazine derivatives exhibit antimicrobial properties. In vitro studies have demonstrated that certain structural modifications can enhance antibacterial activity against various strains of bacteria. The presence of halogen substituents like bromine and fluorine may play a significant role in increasing the compound's efficacy against pathogens .

- Anti-proliferative Effects : The compound has been evaluated for anti-proliferative activity against human cancer cell lines using assays such as MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide). Results indicated that derivatives with specific substitutions showed significant inhibitory effects on cell proliferation in cancer models .

The biological activity of 1-(3-Bromo-5-fluorophenyl)-4-methylpiperazine may be attributed to its ability to interact with various neurotransmitter systems and cellular pathways:

- Serotonin Receptor Modulation : By acting on serotonin receptors (5-HT), this compound may influence neurotransmission and mood regulation.

- Inhibition of Drug Efflux Pumps : Similar compounds have been shown to inhibit efflux pumps associated with multidrug resistance in cancer cells, enhancing the effectiveness of co-administered chemotherapeutic agents .

Study on Antidepressant Effects

A study explored the effects of a series of piperazine derivatives on depression models in rodents. The results indicated that compounds with similar structures to 1-(3-Bromo-5-fluorophenyl)-4-methylpiperazine exhibited significant reductions in depressive behaviors compared to controls. The mechanism was linked to increased serotonin levels in the brain .

Antimicrobial Efficacy

In a comparative study assessing the antibacterial properties of various piperazine derivatives, 1-(3-Bromo-5-fluorophenyl)-4-methylpiperazine was found to exhibit potent activity against Gram-positive bacteria, particularly Staphylococcus aureus. The study highlighted the importance of halogen substitutions in enhancing antimicrobial potency .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(3-Bromo-5-fluorophenyl)-4-methylpiperazine, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, substituting a bromine or fluorine atom on the phenyl ring with methylpiperazine under reflux conditions in polar aprotic solvents (e.g., DMF or DCM) with a base (e.g., K₂CO₃). Optimization involves adjusting stoichiometry (e.g., 1.2–1.5 equivalents of piperazine derivatives), reaction time (12–24 hours), and temperature (80–120°C) . Purification via column chromatography (silica gel, eluent: 5–10% MeOH in DCM) or crystallization (e.g., Et₂O) improves yields, typically ranging from 40% to 92% depending on substituent positions .

Q. Which spectroscopic techniques are critical for characterizing 1-(3-Bromo-5-fluorophenyl)-4-methylpiperazine?

- Methodological Answer : Confirm structure using:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.6 ppm for bromo/fluorophenyl groups) and piperazine methyl signals (δ 2.4–3.5 ppm) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₃BrFN₂ requires m/z 279.02) .

- IR Spectroscopy : Detect C-Br (~550 cm⁻¹) and C-F (~1200 cm⁻¹) stretches .

Q. How can researchers screen this compound for preliminary biological activity?

- Methodological Answer : Use in vitro assays:

- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition : Test against carbonic anhydrase isoforms (hCA I/II) via stopped-flow CO₂ hydration .

- Antimicrobial Activity : Broth microdilution for MIC determination against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. What strategies resolve contradictory data in structure-activity relationships (SAR) for bromo/fluorophenyl-piperazine derivatives?

- Methodological Answer :

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to compare binding affinities with target proteins (e.g., hCA II, kinase domains) .

- Meta-Analysis : Cross-reference IC₅₀ values across studies to identify substituent-dependent trends. For example, electron-withdrawing groups (Br, F) at meta/para positions enhance enzyme inhibition but may reduce solubility .

- Solubility-Permeability Trade-offs : Use shake-flask assays (logP) and PAMPA to correlate lipophilicity with bioactivity discrepancies .

Q. How does the electronic effect of bromine/fluorine substituents influence reaction mechanisms in further functionalization?

- Methodological Answer :

- Electrophilic Aromatic Substitution (EAS) : Bromine deactivates the ring, directing incoming electrophiles to ortho/para positions relative to fluorine. Use DFT calculations (e.g., Gaussian) to map charge distribution .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with bromophenyl derivatives requires Pd(PPh₃)₄ and arylboronic acids (1.5 equivalents) in THF/H₂O (3:1) at 80°C . Fluorine’s electronegativity may necessitate adjusted catalyst loading (e.g., XPhos Pd G3) .

Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining purity?

- Methodological Answer :

- Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., di-substitution) by controlling residence time and temperature .

- Quality Control : Implement in-line HPLC (C18 column, 70:30 MeCN/H₂O) to monitor intermediates. For scale-up (>10 g), optimize crystallization solvents (e.g., EtOAc/hexane) to avoid silica gel dependency .

- Thermal Stability Analysis : Use DSC/TGA to identify safe processing temperatures (e.g., decomposition onset >150°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。